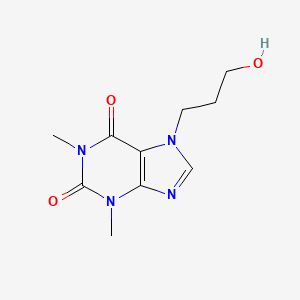
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This compound, in particular, is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a benzophenone core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzophenone using methyl iodide and a base like potassium carbonate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction, where the benzophenone derivative reacts with pyrrolidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzophenone: Shares the methoxy group and benzophenone core but lacks the pyrrolidinylmethyl group.
3-(1-Pyrrolidinylmethyl)benzophenone: Contains the pyrrolidinylmethyl group but lacks the methoxy group.
Uniqueness
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride is unique due to the combination of the methoxy group, pyrrolidinylmethyl group, and benzophenone core. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various applications.
Propriétés
Numéro CAS |
58324-23-5 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
[4-methoxy-3-(pyrrolidin-1-ium-1-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-22-18-10-9-16(19(21)15-7-3-2-4-8-15)13-17(18)14-20-11-5-6-12-20;/h2-4,7-10,13H,5-6,11-12,14H2,1H3;1H |
Clé InChI |
GKEZCUFCNLFESZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C[NH+]3CCCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




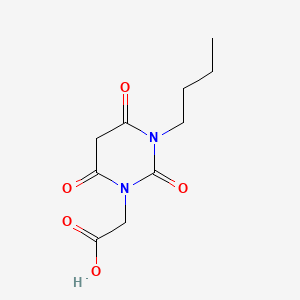
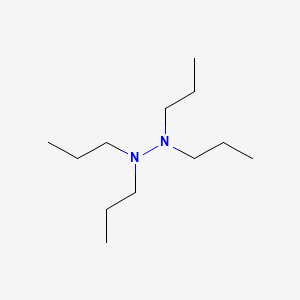
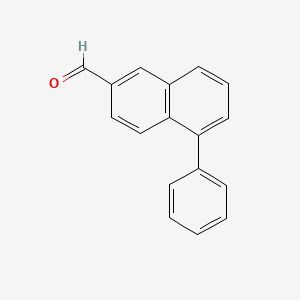
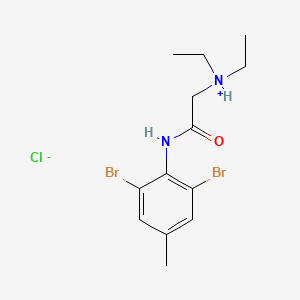
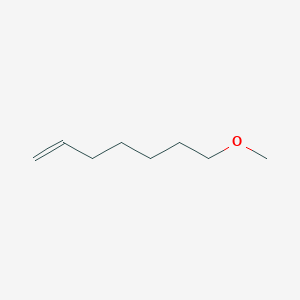

![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)

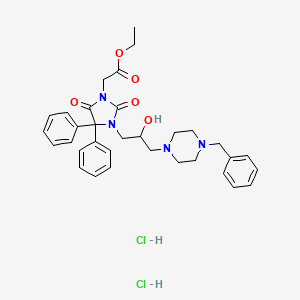
![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)

